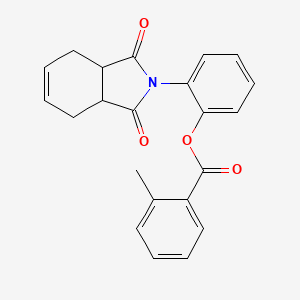

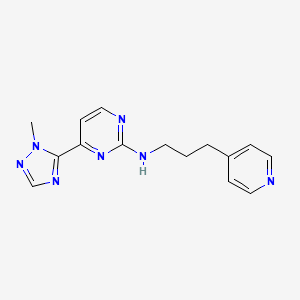

2-methyl-N-(2-methylcyclohexyl)benzamide

Descripción general

Descripción

Benzamides and their derivatives are a class of compounds with diverse applications in organic synthesis, pharmaceuticals, and materials science. They are known for their varied chemical reactivity, which allows for the construction of complex molecular architectures.

Synthesis Analysis

The synthesis of benzamide derivatives often involves C-H activation and annulation reactions. For example, double ortho-C-H activation of benzamides with aryl alkynes has been accomplished, leading to polycyclic heteroaromatics with high fluorescence quantum yields (Jian Li et al., 2019). This methodology demonstrates the utility of benzamides in constructing complex polycyclic structures.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using X-ray crystallography. For instance, the crystal structure of N-(2,4-dichlorophenyl)-2-nitro-N-(2-methylbenzoyl)benzamide reveals a dihedral angle between aromatic rings, indicating the molecular conformation that influences its reactivity and properties (A. Saeed et al., 2010).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including electrophilic cyclization and oxidative coupling, to form cyclic imidates and polycyclic amides. These reactions are facilitated by the presence of fluorine atoms or the application of rhodium catalysis, demonstrating the compounds' reactivity and potential for creating novel molecular structures (S. Mehta et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points and crystal structure, are crucial for understanding their behavior and applications. The melting point range and crystal lattice structure can be determined using X-ray diffraction and spectroscopic techniques, providing insight into the compound's stability and suitability for various applications (Farook Adam et al., 2016).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity and interaction with other molecules, are essential for their application in synthesis and material science. Studies have shown that these compounds can exhibit antibacterial activity, highlighting their potential in medical and pharmaceutical applications (Farook Adam et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Evaluation in Medicinal Chemistry

2-Methyl-N-(2-methylcyclohexyl)benzamide, due to its structural complexity and potential for diverse biological activity, has prompted interest in its synthesis and evaluation within medicinal chemistry. For instance, derivatives of benzamide, including those with cyclohexyl and methyl substituents, have been investigated for their antiarrhythmic, anticonvulsant, and antitumor properties.

Antiarrhythmic Activity

Early research by Banitt et al. (1977) explored benzamides with heterocyclic amide side chains for oral antiarrhythmic activity, leading to the development of flecainide acetate for clinical trials as an antiarrhythmic agent. This foundational work highlights the therapeutic potential of benzamide derivatives in cardiovascular diseases (Banitt et al., 1977).

Anticonvulsant Activity

Further exploration by Scott et al. (1993) into the structure-activity correlations of enaminones, including derivatives similar to 2-methyl-N-(2-methylcyclohexyl)benzamide, provided insight into their potential as anticonvulsant agents, with specific analogs showing promising safety and efficacy profiles (Scott et al., 1993).

Antitumor Agents

Yoshida et al. (2005) synthesized and evaluated benzothiazole derivatives, structurally related to 2-methyl-N-(2-methylcyclohexyl)benzamide, as potent antitumor agents. This research demonstrated the potential of such derivatives in selectively targeting tumorigenic cell lines and inhibiting tumor growth in vivo, indicating their promise for cancer therapy (Yoshida et al., 2005).

Chemical Synthesis and Functionalization

The versatility of benzamide derivatives also extends to chemical synthesis and material science, where they serve as building blocks for complex molecular architectures and functional materials.

Polymer Synthesis

Yokozawa et al. (2005) investigated the polycondensation of methyl 4-octylaminobenzoate, a compound related to 2-methyl-N-(2-methylcyclohexyl)benzamide, demonstrating its utility in creating well-defined aromatic polyamides. This research opens avenues for developing novel polymers with specific properties for industrial applications (Yokozawa et al., 2005).

Fluorescent Materials

Fan et al. (2016) developed a molecular gel strategy based on the derivatization of naphthalene diimide to create a fluorescent film for aniline vapor detection. This innovative approach, utilizing derivatives akin to 2-methyl-N-(2-methylcyclohexyl)benzamide, highlights the role of such compounds in sensing technologies and functional materials (Fan et al., 2016).

Propiedades

IUPAC Name |

2-methyl-N-(2-methylcyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-11-7-3-5-9-13(11)15(17)16-14-10-6-4-8-12(14)2/h3,5,7,9,12,14H,4,6,8,10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPWJMSVIZIPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)

![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)

![(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4008273.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4008288.png)

![2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B4008290.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B4008291.png)